Benzene, 1,1'-ethylidenebis[chloro-

Description

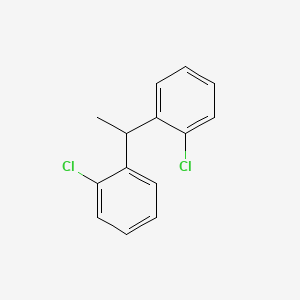

Benzene, 1,1'-ethylidenebis[4-chloro-] (CAS 3547-04-4) is an organochlorine compound with the molecular formula C₁₄H₁₂Cl₂ and a molecular weight of 251.15 g/mol . Structurally, it consists of two para-chlorinated benzene rings connected by an ethylidene (-CH₂CH₂-) bridge. This configuration imparts unique physicochemical properties, including moderate hydrophobicity and stability under standard conditions. The compound is primarily used in research and industrial applications, though specific use cases are less documented compared to structurally related analogs like DDT.

Properties

CAS No. |

55945-00-1 |

|---|---|

Molecular Formula |

C14H12Cl2 |

Molecular Weight |

251.1 g/mol |

IUPAC Name |

1-chloro-2-[1-(2-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H12Cl2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3 |

InChI Key |

HWOCJCGWXIVWGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,1’-ethylidenebis[chloro-] can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Benzene, 1,1’-ethylidenebis[chloro-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Types of Reactions:

Substitution Reactions: Benzene, 1,1’-ethylidenebis[chloro-] undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction Reactions: Reduction of Benzene, 1,1’-ethylidenebis[chloro-] can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens, nitric acid, sulfuric acid, and Lewis acids.

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Scientific Research Applications

Benzene, 1,1’-ethylidenebis[chloro-] has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-ethylidenebis[chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the chlorine atoms act as leaving groups, allowing the formation of new bonds with electrophiles. This mechanism is crucial in its reactivity and applications in various chemical processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares Benzene, 1,1'-ethylidenebis[4-chloro-] with key analogs differing in bridging groups and substituents:

| Compound Name | CAS Number | Molecular Formula | Bridging Group | Key Structural Features |

|---|---|---|---|---|

| Benzene, 1,1'-ethylidenebis[4-chloro-] | 3547-04-4 | C₁₄H₁₂Cl₂ | Ethylidene (-CH₂CH₂-) | Two para-Cl benzene rings; saturated bridge |

| Benzene, 1,1'-ethenylidenebis[4-chloro-] | 2642-81-1 | C₁₄H₁₀Cl₂ | Ethenylidene (-CH=CH-) | Unsaturated bridge; increased rigidity |

| 4,4'-DDD (1,1'-(2,2-dichloroethylidene)bis[4-chloro-]) | 72-54-8 | C₁₄H₁₀Cl₄ | 2,2-Dichloroethylidene (-CCl₂CH₂-) | Two Cl atoms on bridge; DDT metabolite |

| DDT (1,1'-(2,2,2-trichloroethylidene)bis[4-chloro-]) | 50-29-3 | C₁₄H₉Cl₅ | 2,2,2-Trichloroethylidene (-CCl₃CH₂-) | Three Cl atoms on bridge; insecticidal activity |

| Benzene,1,1'-(4-chloro-1-butenylidene)bis[ | 5746-95-2 | C₁₆H₁₃Cl | 4-Chloro-1-butenylidene | Extended aliphatic chain with Cl substituent |

| Benzene,1,1'-(1,1,2,2-tetrafluoroethanediyl)bis[4-chloro-] | 791-57-1 | C₁₄H₈Cl₂F₄ | Tetrafluoroethylidene (-CF₂CF₂-) | Fluorinated bridge; enhanced chemical stability |

Key Observations :

- Bridge Saturation : Ethylidene (saturated) vs. ethenylidene (unsaturated) bridges influence reactivity; unsaturated analogs (e.g., ethenylidene) may exhibit higher thermal stability .

- Halogenation : Chlorine or fluorine substitutions on the bridge (e.g., DDT, tetrafluoroethylidene) enhance electronegativity, affecting intermolecular interactions and environmental persistence .

- Chain Length : Extended bridges (e.g., butenylidene) increase molecular weight and alter solubility profiles .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Boiling Point : Ethylidene-bridged compounds typically exhibit higher boiling points than unsaturated analogs due to stronger van der Waals forces.

- Solubility : Increased halogenation (e.g., DDT) reduces water solubility; DDT has a solubility of 0.025 mg/L, while less halogenated analogs may be more soluble .

- Stability : Fluorinated bridges (e.g., tetrafluoroethylidene) resist hydrolysis and oxidation better than chlorinated analogs .

Stability and Reactivity

- Ethylidenebis[4-chloro-] : Stable under ambient conditions but may degrade under UV light or extreme pH due to C-Cl bond susceptibility .

- DDT : Undergoes dehydrochlorination to form DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), a persistent environmental metabolite .

- Ethenylidenebis[4-chloro-] : The double bond in the bridge increases susceptibility to electrophilic addition reactions compared to saturated analogs .

Toxicological and Environmental Impact

- DDT: Classified as a Group 2A carcinogen (probable human carcinogen) by IARC due to endocrine disruption and bioaccumulation .

- 4,4'-DDD : A DDT metabolite with similar toxicity; listed as a hazardous waste under EPA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.